REACTION_CXSMILES
|
[O:1]1[CH2:5][CH:2]1[CH:3]=[CH2:4].[O:6]1[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH:13]=[CH2:14])[CH2:7]1.[H][H].[S]>[Ni]>[O:1]1[CH2:5][CH:2]1[CH:3]=[CH2:4].[CH2:7]([OH:6])[CH:8]=[CH:9][CH3:10].[CH2:5]([OH:1])[CH2:2][CH:3]=[CH2:4].[O:6]1[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH:13]=[CH2:14])[CH2:7]1 |^3:16|
|
Name
|
epoxyalkene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(C=C)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC1CCCCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(C=C)C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=CC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Name
|
|
Type
|
product
|
Smiles
|
C(CC=C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 23% |
Name
|
|
Type
|
product
|
Smiles
|
O1CC1CCCCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH2:5][CH:2]1[CH:3]=[CH2:4].[O:6]1[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH:13]=[CH2:14])[CH2:7]1.[H][H].[S]>[Ni]>[O:1]1[CH2:5][CH:2]1[CH:3]=[CH2:4].[CH2:7]([OH:6])[CH:8]=[CH:9][CH3:10].[CH2:5]([OH:1])[CH2:2][CH:3]=[CH2:4].[O:6]1[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH:13]=[CH2:14])[CH2:7]1 |^3:16|
|
Name
|
epoxyalkene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(C=C)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC1CCCCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(C=C)C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=CC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Name
|
|
Type
|
product
|
Smiles
|
C(CC=C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 23% |
Name
|
|
Type
|
product
|
Smiles
|
O1CC1CCCCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH2:5][CH:2]1[CH:3]=[CH2:4].[O:6]1[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH:13]=[CH2:14])[CH2:7]1.[H][H].[S]>[Ni]>[O:1]1[CH2:5][CH:2]1[CH:3]=[CH2:4].[CH2:7]([OH:6])[CH:8]=[CH:9][CH3:10].[CH2:5]([OH:1])[CH2:2][CH:3]=[CH2:4].[O:6]1[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH:13]=[CH2:14])[CH2:7]1 |^3:16|
|
Name
|
epoxyalkene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(C=C)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC1CCCCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(C=C)C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=CC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Name
|
|
Type
|
product
|
Smiles
|
C(CC=C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 23% |
Name
|
|
Type
|
product
|
Smiles
|
O1CC1CCCCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH2:5][CH:2]1[CH:3]=[CH2:4].[O:6]1[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH:13]=[CH2:14])[CH2:7]1.[H][H].[S]>[Ni]>[O:1]1[CH2:5][CH:2]1[CH:3]=[CH2:4].[CH2:7]([OH:6])[CH:8]=[CH:9][CH3:10].[CH2:5]([OH:1])[CH2:2][CH:3]=[CH2:4].[O:6]1[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH:13]=[CH2:14])[CH2:7]1 |^3:16|
|
Name
|
epoxyalkene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(C=C)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC1CCCCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(C=C)C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=CC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Name
|
|
Type
|
product
|
Smiles
|
C(CC=C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 23% |
Name
|
|
Type
|
product
|
Smiles
|
O1CC1CCCCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH2:5][CH:2]1[CH:3]=[CH2:4].[O:6]1[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH:13]=[CH2:14])[CH2:7]1.[H][H].[S]>[Ni]>[O:1]1[CH2:5][CH:2]1[CH:3]=[CH2:4].[CH2:7]([OH:6])[CH:8]=[CH:9][CH3:10].[CH2:5]([OH:1])[CH2:2][CH:3]=[CH2:4].[O:6]1[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH:13]=[CH2:14])[CH2:7]1 |^3:16|
|
Name
|
epoxyalkene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(C=C)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC1CCCCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(C=C)C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=CC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Name
|
|
Type
|
product
|
Smiles
|
C(CC=C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 23% |
Name
|
|
Type
|
product
|
Smiles
|
O1CC1CCCCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |